molecular formula C10H9NO4 B1455154 Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate CAS No. 1221792-16-0

Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate

Cat. No. B1455154
M. Wt: 207.18 g/mol
InChI Key: BDEPJHWVIGGFMN-UHFFFAOYSA-N
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Description

“Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-16-0 . It has a molecular weight of 207.19 and its IUPAC name is methyl 5-methoxy-1,3-benzoxazole-7-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate” is 1S/C10H9NO4/c1-13-6-3-7 (10 (12)14-2)9-8 (4-6)11-5-15-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate” is a solid with a melting point of 142 - 144 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their significance in organic synthesis. For instance, novel 2-substituted benzoxazole derivatives were synthesized, demonstrating interesting biological activities, suggesting the importance of these compounds in pharmacological research (Balaswamy et al., 2012). Additionally, regioselective synthesis methods have been developed to create specific isomers of benzoxazole derivatives, demonstrating the flexibility and utility of these compounds in synthetic chemistry (Bréhu et al., 2005).

Biological Activities

These compounds have been extensively studied for their antimicrobial activities. For example, a series of novel benzoxazole-based 1,3,4-oxadiazoles were synthesized and screened for their potential as antimicrobial agents, indicating the therapeutic potential of these molecules (Vodela et al., 2013). This research supports the exploration of benzoxazole derivatives as candidates for developing new antimicrobial treatments.

Material Science Applications

Benzoxazole derivatives have also shown promise in material science, particularly in the development of fluorescent materials. A study on the reprecipitation of 2-phenyl-benzoxazole derivatives led to the formation of highly fluorescent nanofibers and microcrystals, which could be used in aqueous and biological media, indicating their potential in imaging and sensing applications (Ghodbane et al., 2012).

Environmental and Ecotoxicological Research

The environmental impact and ecotoxicology of benzoxazole compounds have been studied, providing insights into their safety and effects on non-target organisms. For example, the effects of benzoxazoid DIMBOA and its degradation products on soil organisms were investigated, showing low risk to non-target soil organisms, which is crucial for evaluating the environmental safety of these compounds (Idinger et al., 2006).

Safety And Hazards

The safety information for “Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-methoxy-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-13-6-3-7(10(12)14-2)9-8(4-6)11-5-15-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEPJHWVIGGFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)N=CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270604
Record name Methyl 5-methoxy-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate

CAS RN

1221792-16-0
Record name Methyl 5-methoxy-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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